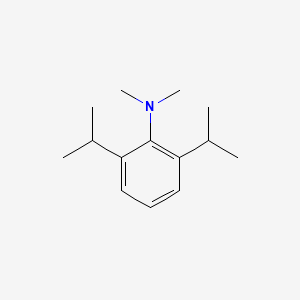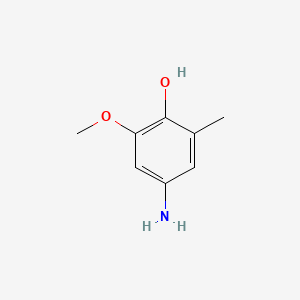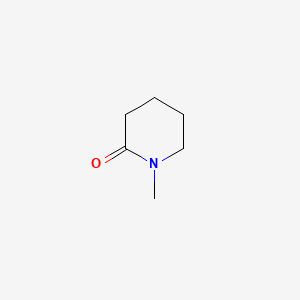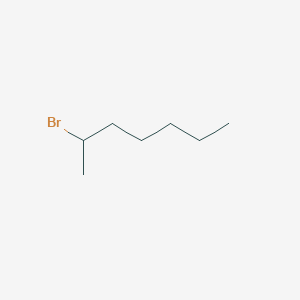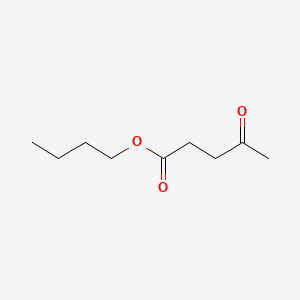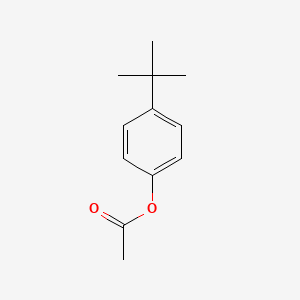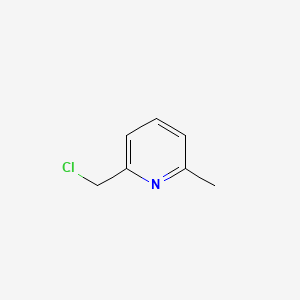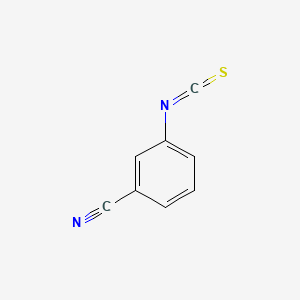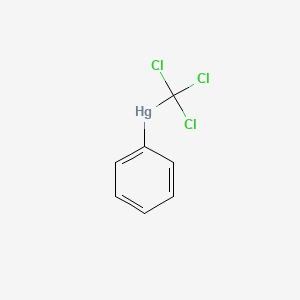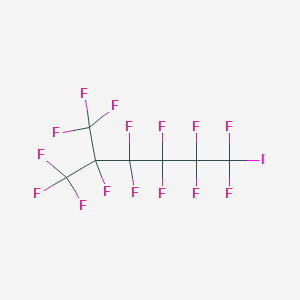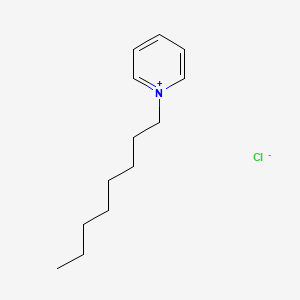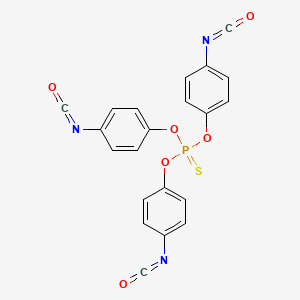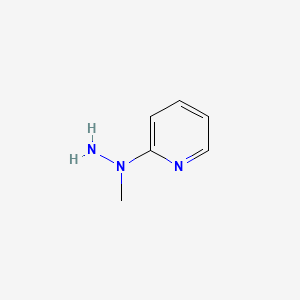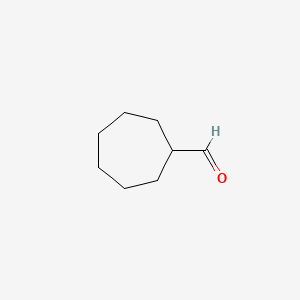![molecular formula C7H5N3O3 B1584626 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide CAS No. 74420-06-7](/img/structure/B1584626.png)
1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide
Descripción general
Descripción
“1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide” is a chemical compound with the molecular formula C7H5N3O3 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which is a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Molecular Structure Analysis
The molecular structure of “1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide” include a molecular weight of 179.13 . It has a melting point of 229-230.5 °C (decomp), a predicted boiling point of 463.3±48.0 °C, and a predicted density of 1.68±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Cancer Therapy
- Scientific Field: Oncology
- Summary of Application: The compound is used as a potent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application: The compound was tested in vitro against breast cancer 4T1 cells. It inhibited cell proliferation and induced apoptosis .
- Results: The compound exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . It significantly inhibited the migration and invasion of 4T1 cells .
Immunomodulation
- Scientific Field: Immunology
- Summary of Application: The compound is used as an immunomodulator targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
- Methods of Application: The compound was chemically modified and tested for its JAK3 inhibitory activity .
- Results: The compound was identified as a potent, moderately selective JAK3 inhibitor. It showed an immunomodulating effect on interleukin-2-stimulated T cell proliferation .
Treatment of Hyperglycemia and Related Disorders
- Scientific Field: Endocrinology
- Summary of Application: The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Methods of Application: The compound was tested for its efficacy to reduce blood glucose .
- Results: The compound showed efficacy in reducing blood glucose, suggesting potential applications in the treatment of type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Fibroblast Growth Factor Receptor Inhibitor
- Scientific Field: Oncology
- Summary of Application: The compound is used as a potent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application: The compound was tested in vitro against breast cancer 4T1 cells. It inhibited cell proliferation and induced apoptosis .
- Results: The compound exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . It significantly inhibited the migration and invasion of 4T1 cells .
Synthesis and Biomedical Applications
- Scientific Field: Medicinal Chemistry
- Summary of Application: The compound is used in the synthesis of a wide range of biomedical applications .
- Methods of Application: The compound was chemically modified and tested for its efficacy in various biomedical applications .
- Results: The compound showed efficacy in a wide range of biomedical applications, suggesting potential applications in various fields .
Anticancer Targeting Agent
- Scientific Field: Oncology
- Summary of Application: The compound is used as an anticancer targeting agent .
- Methods of Application: The compound was chemically modified and tested for its efficacy as an anticancer agent .
- Results: The compound showed efficacy as an anticancer agent, suggesting potential applications in cancer therapy .
Fibroblast Growth Factor Receptor Inhibitor
- Scientific Field: Oncology
- Summary of Application: The compound is used as a potent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application: The compound was tested in vitro against breast cancer 4T1 cells. It inhibited cell proliferation and induced apoptosis .
- Results: The compound exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . It significantly inhibited the migration and invasion of 4T1 cells .
Synthesis and Biomedical Applications
- Scientific Field: Medicinal Chemistry
- Summary of Application: The compound is used in the synthesis of a wide range of biomedical applications .
- Methods of Application: The compound was chemically modified and tested for its efficacy in various biomedical applications .
- Results: The compound showed efficacy in a wide range of biomedical applications, suggesting potential applications in various fields .
Anticancer Targeting Agent
- Scientific Field: Oncology
- Summary of Application: The compound is used as an anticancer targeting agent .
- Methods of Application: The compound was chemically modified and tested for its efficacy as an anticancer agent .
- Results: The compound showed efficacy as an anticancer agent, suggesting potential applications in cancer therapy .
Propiedades
IUPAC Name |
7-hydroxy-4-nitropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-9-4-2-6(10(12)13)5-1-3-8-7(5)9/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIAIVJWNRFBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=C(C=CN2O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348635 | |
| Record name | 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide | |
CAS RN |
74420-06-7 | |
| Record name | 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



